molecular formula C13H13NO2S B8748182 2-Methyl-5-m-tolyl-thiazole-4-carboxylic acid methyl ester CAS No. 1007873-98-4

2-Methyl-5-m-tolyl-thiazole-4-carboxylic acid methyl ester

Cat. No. B8748182
M. Wt: 247.31 g/mol
InChI Key: NQIAJWCHXLSJNG-UHFFFAOYSA-N
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Patent
US07994336B2

Procedure details

This compound was synthesised as 2-methyl-5-m-tolyl-thiazole-4-carboxylic acid methyl ester but using thiourea instead thioacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](C)[S:8][C:9]=1[C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1)=[O:4].[NH2:18]C(N)=S.C(N)(=S)C>>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([NH2:18])[S:8][C:9]=1[C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=C(SC1C=1C=C(C=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1N=C(SC1C=1C=C(C=CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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